molecular formula C23H16ClFN2O3S2 B2491529 3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 872208-51-0

3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2491529
CAS No.: 872208-51-0
M. Wt: 486.96
InChI Key: BZGFRTNQBVHGNY-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with a benzenesulfonyl group at position 3, a 3-chlorophenylamine at position 2 (N2), and a 4-fluorobenzoyl group at position 4. The benzenesulfonyl moiety enhances electron-withdrawing properties, while the halogenated aryl groups (Cl, F) may improve lipophilicity and receptor binding.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3S2/c24-15-5-4-6-17(13-15)27-23-22(32(29,30)18-7-2-1-3-8-18)19(26)21(31-23)20(28)14-9-11-16(25)12-10-14/h1-13,27H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGFRTNQBVHGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: The thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of Functional Groups: The benzenesulfonyl, chlorophenyl, and fluorobenzoyl groups can be introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups allows for interactions with various biological targets.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, although specific studies would be required to confirm this.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications References
3-(Benzenesulfonyl)-N2-(3-chlorophenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine (Target) Thiophene Benzenesulfonyl, 3-chlorophenylamine, 4-fluorobenzoyl Not available Kinase inhibition, antimicrobial N/A
3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine () 1,2,4-Triazole 2,4-Dichlorophenyl, 4-fluorobenzylthio ~388.3 (estimated) Antifungal, enzyme inhibition
N-(4-Bromophenyl)-4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonamide () Benzenesulfonamide 4-Bromophenyl, pyridinyloxy (Cl, CF₃) 507.71 Enzyme inhibition, anti-inflammatory
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine () Thiazole Dual sulfonyl (4-Cl, 4-CH₃), 3-methoxypropylamine ~540.1 (estimated) Antibacterial, solubility enhancement

Key Observations

Core Structure Differences :

  • The thiophene core (target) is a five-membered aromatic sulfur heterocycle, offering planar geometry for receptor binding.
  • 1,2,4-Triazole () introduces nitrogen atoms, enhancing polarity and hydrogen-bonding capacity, commonly seen in antifungals.
  • Thiazole () contains both sulfur and nitrogen, influencing electronic properties and metabolic stability compared to thiophene.

Substituent Effects :

  • Halogenation : The target’s 3-chlorophenyl and 4-fluorobenzoyl groups balance lipophilicity and electronic effects. uses 2,4-dichlorophenyl for increased steric bulk, while incorporates bromine and trifluoromethyl for enhanced electron withdrawal.
  • Sulfonyl/Sulfonamide Groups : The target and –3 utilize sulfonyl/sulfonamide moieties for hydrogen bonding and enzyme inhibition. ’s dual sulfonyl groups may reduce solubility but increase target specificity.

Solubility and Bioavailability :

  • The 3-methoxypropylamine in improves water solubility compared to the target’s less polar substituents.
  • Pyridinyloxy () and fluorobenzylthio () groups may enhance membrane permeability due to moderate lipophilicity.

Potential Applications: The target’s structure aligns with kinase inhibitors (e.g., tyrosine kinase inhibitors with thiophene scaffolds). ’s benzenesulfonamide and pyridine motifs are common in COX-2 inhibitors or diuretics. ’s thiazole and dual sulfonyl groups resemble antibacterial sulfonamides.

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